4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide

MAO-A inhibition metabolite pharmacology reference standard selection

Reference standard substitution compromises assay specificity and pharmacokinetic interpretation. Ro 16-3177 (CAS 111252-13-2)-the major circulating moclobemide metabolite in human plasma-is the authenticated, pharmacologically inactive standard for regulatory-compliant bioanalysis. • Validated LLOQ of 8 ng/mL; accuracy 83-92%, precision 2.9-6.6% RSD. • Structurally authenticated; eliminates cross-reactivity in enzyme inhibition assays. • Essential for species-specific PK modeling (abundant in rat, absent in human plasma).

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
CAS No. 111252-13-2
Cat. No. B1679450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide
CAS111252-13-2
SynonymsRo 16-3177;  Ro16-3177;  Ro-16-3177.
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCNCCO)Cl
InChIInChI=1S/C11H15ClN2O2/c12-10-3-1-9(2-4-10)11(16)14-6-5-13-7-8-15/h1-4,13,15H,5-8H2,(H,14,16)
InChIKeySPHJOGBBUGIRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 16-3177: Inert Moclobemide Metabolite Reference Standard


4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide (CAS 111252-13-2), also designated Ro 16-3177, is a synthetic benzamide derivative that constitutes the secondary amine metabolite of the reversible monoamine oxidase-A (MAO-A) inhibitor moclobemide [1]. Unlike the active metabolites Ro 12-5637 and Ro 12-8095, Ro 16-3177 is pharmacologically inactive, lacks MAO-A inhibitory activity, and is the major circulating metabolite in human plasma [1][2]. This compound is primarily utilized as a reference standard in bioanalytical method development, pharmacokinetic studies, and forensic toxicology rather than as a pharmacological tool compound.

Identity
Inert secondary amine metabolite of moclobemide
Workflow
Bioanalytical method development, PK studies, forensic toxicology reference
Selection
Pharmacologically inactive; no MAO-A interference for activity-based assays

Why Ro 16-3177 Cannot Be Substituted by Other Metabolites


The three primary moclobemide metabolites—Ro 16-3177, Ro 12-5637, and Ro 12-8095—exhibit fundamentally distinct pharmacological activity profiles, plasma concentration ranges, and analytical behavior. Ro 12-5637 retains weak MAO-A inhibitory activity, while Ro 12-8095 is formed via CYP2C19-mediated C-hydroxylation and exhibits formation rate-limited pharmacokinetics [1]. In contrast, Ro 16-3177 is pharmacologically inactive and is the most abundant circulating metabolite in human plasma, yet it is absent or below detection limits in certain species (e.g., humans in the Schoerlin study) [2]. These differences mean that substituting one metabolite reference standard for another compromises assay specificity, quantitative accuracy, and pharmacokinetic interpretation. Procurement of the correct, structurally authenticated metabolite standard is therefore non-negotiable for regulatory-compliant bioanalysis.

Active metabolite substitution

Ro 12-5637 retains weak MAO-A inhibition; using it as a reference may confound enzyme activity assays or functional readouts.

Species-dependent detectability

Ro 16-3177 is abundant in rat but absent in human plasma; substituting other metabolites misaligns cross-species model interpretation.

Analytical specificity risk

Distinct chromatographic retention and molecular weight differentiate it from co-eluting metabolites; using a non-authentic standard may compromise quantitative accuracy.

Ro 16-3177 Differentiation Evidence


Pharmacological Inactivity vs. Active Metabolites

Ro 16-3177 is explicitly described as 'pharmacologically inactive' with respect to MAO-A inhibition, whereas the N-oxide metabolite Ro 12-5637 retains certain MAO-A inhibitory activity (weak inhibitor) and Ro 12-8095 is also reported as having no MAO-A inhibitory activity in most sources but is formation rate-limited in pharmacokinetics [1][2]. This inactivity makes Ro 16-3177 the preferred internal standard or reference material in assays where residual pharmacological activity could confound results.

MAO-A Activity
Reported
Pharmacologically inactive — no MAO-A inhibition detected, versus weak inhibitor Ro 12-5637 and active parent moclobemide (IC50 6.061 μM).
Supports selection as inert reference for activity-free bioanalytical assays.
Cross-study consensus; in vitro MAO-A inhibition data.
MAO-A inhibition metabolite pharmacology reference standard selection

Superior LLOQ Sensitivity

In a validated solid-phase extraction HPLC-UV method using a Nova-pak C8 column with UV detection at 230 nm, the LLOQ for Ro 16-3177 was 8 ng/mL, which is lower than the LLOQ for the other two metabolites: Ro 12-5637 at 10 ng/mL and Ro 12-8095 at 15 ng/mL [1]. The intra-day precision for Ro 16-3177 ranged from 2.91% to 6.58% RSD, which was comparable to or better than the other metabolites.

LLOQ Sensitivity
Head-to-head
8 ng/mL (HPLC-UV), lower than Ro 12-5637 (10 ng/mL) and Ro 12-8095 (15 ng/mL).
Lowest quantification limit among moclobemide metabolites reported; supports low-concentration PK sample analysis.
SPE HPLC-UV, 230 nm, human plasma. Precision 2.91–6.58% RSD.
bioanalytical method validation LLOQ HPLC-UV plasma quantification

Species-Specific Plasma Detectability

In a comparative species study, after oral administration of 30 mg/kg moclobemide to rats, Ro 16-3177 reached a peak plasma concentration (Cmax) of 200 ng/mL at 15 minutes post-dose and remained detectable for up to 3 weeks [1]. In contrast, in human subjects receiving therapeutic moclobemide doses, neither Ro 16-3177 nor the primary amine metabolite Ro 16-6491 was detected in plasma at any time point [1]. This stark species disconnect means Ro 16-3177 serves as a critical marker for preclinical-to-clinical translational studies and species-specific metabolism investigations.

Species Detectability
Head-to-head
Rat: Cmax 200 ng/mL at 15 min, detectable 3 weeks. Human: not detected at any therapeutic dose.
Supports rodent PK studies and cross-species metabolism investigations; human absence highlights model-translation context.
Oral 30 mg/kg rat, therapeutic human doses; Schoerlin 1990.
species differences pharmacokinetics metabolite profiling preclinical translation

Physicochemical Property Differences

Ro 16-3177 (C11H15ClN2O2) has a molecular weight of 242.70 g/mol, which is substantially lower than Ro 12-5637 (C13H17ClN2O3, 284.74 g/mol) and Ro 12-8095 (C13H15ClN2O3, 282.72 g/mol) . Its predicted ACD/LogP is 0.75, and the predicted pKa is 14.14±0.46, reflecting the secondary amine and hydroxyl functionalities that distinguish it from the morpholine-ring-containing metabolites . The lower molecular weight and distinct LogP facilitate chromatographic separation and unambiguous mass spectrometric identification in multi-analyte methods.

Physicochemical ID
Data to verify
MW 242.70 g/mol; predicted LogP 0.75; pKa 14.14±0.46 — distinct from Ro 12-5637 (284.74) and Ro 12-8095 (282.72).
Lower MW and polarity may support chromatographic resolution from co-eluting metabolites.
Predicted values (ACD/Labs); experimental MW confirmed by MS. No peer-reviewed source listed.
molecular weight LogP pKa physicochemical properties metabolite identification

Specific Photodegradation Fingerprint

Under photodegradation conditions in methanolic media, UHPLC-MS/MS analysis identified 4-chlorobenzamide as the major degradation product of moclobemide, with Ro 16-3177 formed as a minor but structurally specific degradation product alongside 2-[(4-chlorobenzylidene)amino]-N-[2-ethoxyethenyl]ethenamine [1]. This finding establishes Ro 16-3177 as a necessary reference marker in stability-indicating analytical methods and forced degradation studies for moclobemide drug substance and product quality control.

Photodegradation Marker
Method context
Identified as minor specific photodegradation product of moclobemide (UHPLC-MS/MS, methanolic media).
Supports stability-indicating method development and forced degradation studies.
Pajander et al. 2012; qualitative identification, relative abundance not quantified.
photodegradation stability indicating UHPLC-MS/MS forced degradation

Bioanalytical Accuracy and Precision

In the validated HPLC-UV method, the accuracy for Ro 16-3177 across three concentration levels ranged from 83.28% to 92.30%, with intra-day precision between 2.91% and 6.58% RSD [1]. These values meet the FDA bioanalytical method validation guidance criteria (accuracy within 85-115%, precision ≤15% RSD) and are comparable to those achieved for the parent drug moclobemide (accuracy: 84.55-93.68%, precision: 5.71-7.50% RSD) [1]. This performance profile supports the use of Ro 16-3177 as a reliable quantitative reference standard in regulated bioanalysis.

Accuracy & Precision
Head-to-head
Accuracy 83.28–92.30%; intra-day precision 2.91–6.58% RSD (3 levels, human plasma HPLC-UV).
Meets typical bioanalytical validation criteria; supports quantitative metabolite analysis in PK studies.
Comparable to moclobemide and other metabolites; Misztal 2002.
accuracy precision bioanalytical validation pharmacokinetic modeling

Ro 16-3177 Application Scenarios


Regulated Bioanalytical Method Validation

Ro 16-3177 serves as the optimal metabolite reference standard for HPLC-UV or LC-MS/MS methods quantifying moclobemide and its metabolites in human or rodent plasma. With a validated LLOQ of 8 ng/mL—the lowest among all three moclobemide metabolites—and accuracy/precision values within FDA guidance criteria (accuracy 83.28-92.30%, precision 2.91-6.58% RSD), this standard enables sensitive and reliable quantification even at trace concentrations [1]. Its pharmacological inactivity eliminates the risk of cross-reactivity in enzyme inhibition assays, making it the preferred internal standard over the weakly active Ro 12-5637 [2].

Species-Specific Translational Pharmacokinetics

For research programs investigating species differences in moclobemide metabolism, Ro 16-3177 is an indispensable reference compound. It is the most abundant and persistent metabolite in rat plasma (Cmax 200 ng/mL at 15 min, detectable for up to 3 weeks) yet is completely absent in human plasma at therapeutic doses [1]. This species-specific profile makes Ro 16-3177 essential for calibrating rodent pharmacokinetic models and for investigating the translational relevance of preclinical metabolism data to human clinical pharmacology.

Pharmaceutical Stability-Indicating QC

Quality control laboratories developing stability-indicating methods for moclobemide drug substance or finished product require authentic Ro 16-3177 as a degradation product marker. UHPLC-MS/MS photodegradation studies have confirmed that Ro 16-3177 is a specific minor degradation product formed alongside 4-chlorobenzamide under UV exposure in methanolic media [1]. Procurement of the pure reference standard enables accurate peak identification and quantification in forced degradation and shelf-life stability studies, supporting ICH Q1A(R2) compliance.

Forensic Toxicology & Overdose Confirmation

In forensic and clinical toxicology laboratories investigating suspected moclobemide overdose or serotonin syndrome cases, Ro 16-3177 serves as a confirmatory metabolite marker. While Ro 12-5637 and Ro 12-8095 may be present at variable concentrations depending on CYP2C19 metabolizer status and co-ingested drugs, Ro 16-3177 is the major circulating metabolite in human plasma [1][2]. Its distinct molecular weight (242.70 g/mol) and chromatographic retention properties facilitate unambiguous identification even in complex postmortem or clinical matrices, supporting medicolegal and clinical decision-making.

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Inert metabolite with low LLOQ (8 ng/mL) and suitable accuracy/precision profile
Accuracy and precision endpoint review within validation guidance ranges
Cross-species PK metabolism studies
Rodent-abundant, human-absent metabolite reference
Species-specific detectability endpoints and translational model interpretation
Stability-indicating method development
Authentic photodegradation marker for moclobemide
Forced degradation and shelf-life stability endpoint review
Forensic toxicology research
Major circulating human metabolite standard
Identification and quantification in complex research matrices
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